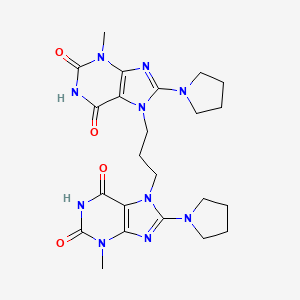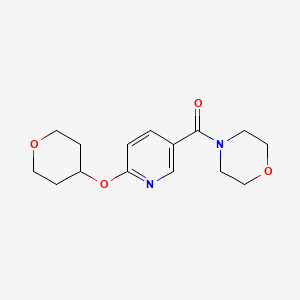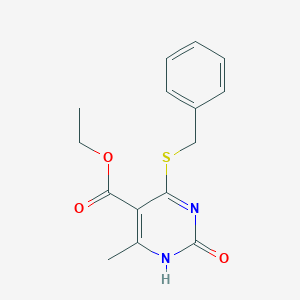
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPPO) is a laboratory reagent used in organic synthesis and scientific research. It is a versatile reagent with a wide range of applications, including in the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. AIPPO has been studied extensively in the past few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
Aplicaciones Científicas De Investigación
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. This compound has been used in the synthesis of numerous biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. It has also been used to develop analytical methods for the determination of small molecules and to produce pharmaceuticals, such as antifungal and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be an ether, which is formed when the alkoxide reacts with the halogenated phenol in the Williamson ether synthesis. The intermediate then reacts with other molecules in the reaction mixture, forming the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been elucidated. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of bacterial and fungal cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, as well as a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is relatively unstable and must be stored in a cool, dry place. Additionally, it is difficult to purify and can be difficult to work with.
Direcciones Futuras
There are several potential future directions for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol research. One potential direction is the development of new synthesis methods for this compound, such as the use of renewable resources and green chemistry techniques. Additionally, research could be conducted on the biological and physiological effects of this compound, such as its effects on the cardiovascular system, the immune system, and the nervous system. Finally, research could be conducted on the use of this compound in the production of pharmaceuticals and other biologically active compounds.
Métodos De Síntesis
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the oxazolone synthesis, and the microwave-assisted synthesis. The Williamson ether synthesis involves the reaction of an alkoxide with a halogenated phenol, while the oxazolone synthesis involves the reaction of an aldehyde or ketone with an isocyanate. The microwave-assisted synthesis is a relatively new method that involves the reaction of a phenol with an alkyl halide in the presence of a microwave-activated catalyst. All of these methods are efficient and yield good yields of this compound.
Propiedades
IUPAC Name |
1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13/h3-6,9-10,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYZZYUTJWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)


![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)





![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)